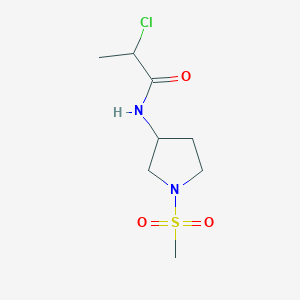

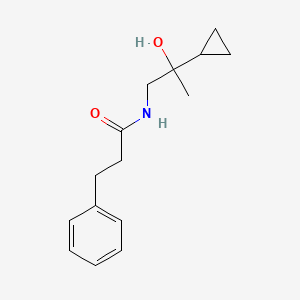

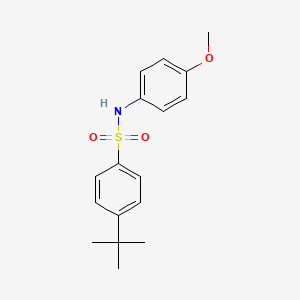

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

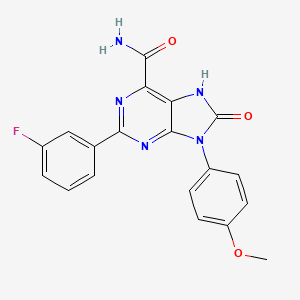

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide, also known as CPP-115, is a new generation GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme that catalyzes the degradation of GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter in the central nervous system. CPP-115 has been shown to increase the concentration of GABA in the brain, which has potential therapeutic applications in the treatment of various neurological disorders.

Aplicaciones Científicas De Investigación

Chemoselective Synthesis

A study explored the chemoselective reactions of related compounds, showcasing the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This research highlights the compound's utility in creating structurally complex and functionally diverse molecular architectures, which are valuable in medicinal chemistry and drug development (Hajji et al., 2002).

Biomimetic Composites

Research on biomimetic composites using polyamide and nano-hydroxyapatite (n-HA) demonstrated that acicular n-HA could be uniformly distributed in the polymer matrix, mimicking the composition and structure of natural bone. This study suggests potential applications of N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide in developing new materials for bone repair and replacement (Wang et al., 2002).

Drug Delivery Systems

Poly(N-isopropyl acrylamide) (pNIPAM), a thermoresponsive polymer, has been extensively investigated for its potential in drug delivery applications. Controlled, room-temperature polymerization techniques have been developed to synthesize pNIPAM, facilitating its use in creating smart drug delivery systems that respond to temperature changes (Convertine et al., 2004).

Corrosion Inhibition

A study on the synthesis and characterization of acrylamide derivatives, including N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide, examined their effectiveness as corrosion inhibitors in nitric acid solutions for copper. This research contributes to the development of safer and more efficient materials for protecting metals against corrosion (Abu-Rayyan et al., 2022).

Anticancer Agent Design

Functionalized amino acid derivatives, including those related to N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. This research opens avenues for utilizing N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide derivatives in designing new anticancer agents (Kumar et al., 2009).

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(18,13-8-9-13)11-16-14(17)10-7-12-5-3-2-4-6-12/h2-6,13,18H,7-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQADEKWGQQOCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=CC=C1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

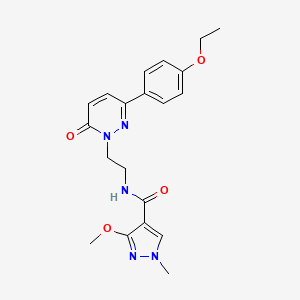

![N-benzyl-3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2780998.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2781003.png)

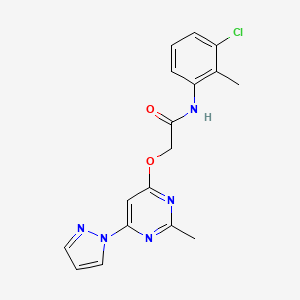

![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2781006.png)

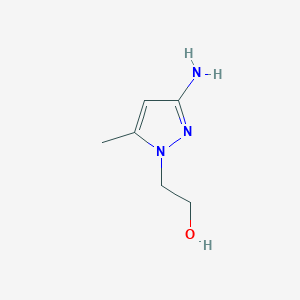

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B2781007.png)

![1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781012.png)

![3-Chloro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine](/img/structure/B2781016.png)